Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4) is a crucial intermediate in the synthesis of osimertinib, an antineoplastic agent. It serves as a building block for various biologically active compounds, particularly third-generation EGFR-TKIs that exhibit promising anticancer effects by targeting EGFR T790M and forming covalent bonds with cysteine 797 at the ATP binding site. []
Relevance: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one shares the crucial 1H-indol-3-yl moiety with N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide. Both compounds leverage this indole structure as a foundation for further chemical modification and the development of biologically active compounds. []
Compound Description: This compound is identified as a potential genotoxic impurity in osimertinib mesylate. []
Relevance: Structurally, this compound is similar to N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide. Both share the 1H-indol-3-yl moiety and a substituted phenyl ring connected to an amide group. These common features indicate a shared chemical class and potential for similar biological activities. []
Compound Description: This compound (1) is a third-generation EGFR-TKI demonstrating effectiveness in treating cancers with T790M and L858R mutations. []
Relevance: Like N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, this compound contains the 1H-indol-3-yl moiety. Furthermore, both compounds have a substituted phenyl ring linked to an amide group, suggesting they belong to a similar chemical class. []
Compound Description: This compound (2) represents another third-generation EGFR-TKI, showcasing promising results in cancer treatment, especially for those with T790M and L858R mutations. [, ]
Relevance: Although this compound lacks the 1H-indol-3-yl moiety present in N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, both compounds share a substituted phenyl ring linked to an amide group, suggesting a common structural motif and potential for similar biological activities. [, ]
Compound Description: This compound (3) is classified as a third-generation EGFR-TKI and exhibits significant therapeutic potential against cancers with T790M and L858R mutations. [, ]
Relevance: Similar to N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, this compound also incorporates a substituted phenyl ring connected to an amide group, implying a possible shared chemical class and potential for similar biological activities, despite the absence of the 1H-indol-3-yl moiety. [, ]
Compound Description: This compound acts as a competitive inhibitor of ERAP1 aminopeptidase activity. []
Relevance: This compound and N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide share the core 2-(1H-indol-3-yl)ethyl structural motif. Both compounds build upon this shared structure, highlighting its importance in interacting with biological targets, such as ERAP1, and suggests potential for similar biological activity. []
Compound Description: Compound 2 is another competitive inhibitor of ERAP1 aminopeptidase activity. Additionally, it exhibits inhibitory effects on antigen presentation in cellular assays. []
Relevance: Although structurally distinct from N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, Compound 2 demonstrates activity against the same biological target (ERAP1) as Compound 1, which shares a structural motif with the target compound. This suggests a potential for common pharmacophoric features or overlapping binding sites on ERAP1, despite the overall structural differences. []
Compound Description: This compound exhibits an interesting dual functionality: it allosterically activates ERAP1 hydrolysis of fluorogenic and chromogenic amino acid substrates while competitively inhibiting ERAP1 activity towards nonamer peptides, representing physiological substrates. Moreover, Compound 3 effectively inhibits antigen presentation in cellular assays and displays increased potency against an ERAP1 variant linked to a higher risk of autoimmune disease. []
Relevance: Although it lacks the core 2-(1H-indol-3-yl)ethyl structural motif found in N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, Compound 3 also targets ERAP1, a common target with Compound 1 and 2. This suggests the possibility of shared pharmacophoric features or similar binding interactions with ERAP1, highlighting the importance of exploring diverse chemical structures for modulating ERAP1 activity. []
Compound Description: L755507 is a β3-adrenoceptor agonist. It demonstrates robust activation of adenylate cyclase and mitogen-activated protein kinase (MAPK) signaling by coupling to both Gs and Gi proteins. []
Relevance: While L755507 differs significantly in structure from N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, it provides a valuable example of how variations in chemical structure can modulate receptor selectivity and signaling pathways. Comparing the structure-activity relationships of these diverse compounds can inform the design of novel ligands with tailored pharmacological properties. []
Compound Description: L748337 acts as a selective β3-adrenoceptor antagonist. Interestingly, it primarily activates MAPK signaling by predominantly coupling to Gi protein. []
Relevance: Despite its structural dissimilarity to N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, L748337 highlights the importance of exploring various chemical scaffolds for developing ligands with specific receptor activities. This compound demonstrates that antagonist activity at the β3-adrenoceptor can be achieved with a distinct structure from the agonist L755507, suggesting the potential for fine-tuning receptor interactions through structural modifications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.